molecular formula C7H12N2O B13323072 (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile

Cat. No.: B13323072
M. Wt: 140.18 g/mol
InChI Key: OGZKHAGLXOMKOS-KNVOCYPGSA-N
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Description

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile is a chiral compound with the molecular formula C7H12N2O It is a morpholine derivative, characterized by the presence of two methyl groups at the 2 and 6 positions and a carbonitrile group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable precursor with a cyanating agent under controlled conditions to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-Dimethylmorpholine: A closely related compound lacking the carbonitrile group.

    (2R,6S)-1,2,6-Trimethylpiperazine: Another chiral compound with similar structural features but different functional groups.

    (2R,6S)-2,6-Diaminoheptanedioate: A compound with similar stereochemistry but different functional groups.

Uniqueness

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile is unique due to the presence of both the carbonitrile group and the specific (2R,6S) stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine-4-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-6-3-9(5-8)4-7(2)10-6/h6-7H,3-4H2,1-2H3/t6-,7+

InChI Key

OGZKHAGLXOMKOS-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C#N

Canonical SMILES

CC1CN(CC(O1)C)C#N

Origin of Product

United States

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